1H-imidazol-5-yl(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-imidazol-5-yl(4-methoxyphenyl)methanone is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a methanone group attached to a 4-methoxyphenyl ring and an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 1H-imidazol-5-yl(4-methoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1H-imidazol-5-yl(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1H-imidazol-5-yl(4-methoxyphenyl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-imidazol-5-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-imidazol-5-yl(4-methoxyphenyl)methanone can be compared with other imidazole derivatives such as:
1H-imidazol-2-yl(4-methoxyphenyl)methanone: Similar structure but with the imidazole ring attached at a different position.
4-(1H-imidazol-1-yl)phenol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
1H-imidazole-4-methanol, 5-methyl-: Features a hydroxymethyl group and a methyl group, resulting in different biological activities.
Eigenschaften
CAS-Nummer |
5535-81-9 |
---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1H-imidazol-5-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)11(14)10-6-12-7-13-10/h2-7H,1H3,(H,12,13) |
InChI-Schlüssel |
RQEVOUAOUXHESN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=CN2 |
Löslichkeit |
>30.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.